5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Preparation Methods
The synthesis of 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents: Reagents such as organometallic compounds and bases are frequently used in these reactions.
Major Products: The products depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs, which play a vital role in cell cycle progression. By binding to the active site of these enzymes, 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine disrupts the phosphorylation of key proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolo[1,5-c]pyrimidine derivatives such as:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of chlorine atoms and a methyl group in 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine contributes to its distinct properties and potential as a therapeutic agent.
Properties
Molecular Formula |
C6H4Cl2N4 |
---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c1-3-9-5-2-4(7)10-6(8)12(5)11-3/h2H,1H3 |
InChI Key |
QNTXJOPLTSQUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C=C(N=C2Cl)Cl |
Origin of Product |
United States |
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